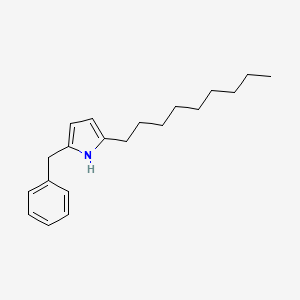
2-Benzyl-5-nonyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-nonyl-1H-pyrrole (BNP) is an organic compound belonging to the heterocyclic family of pyrroles, a class of compounds found in many natural products and pharmaceuticals. BNP has been studied extensively for its potential use in synthetic organic chemistry, as well as its applications in scientific research, medicine, and biochemistry.
Applications De Recherche Scientifique
2-Benzyl-5-nonyl-1H-pyrrole has been studied extensively for its potential use as a building block for synthetic organic chemistry. 2-Benzyl-5-nonyl-1H-pyrrole has been used as a precursor for the synthesis of a variety of compounds, such as amino acids, peptides, and polymers. In addition, 2-Benzyl-5-nonyl-1H-pyrrole has also been studied for its potential applications in scientific research, such as in the study of enzyme-catalyzed reactions, the study of protein-ligand interactions, and the study of drug-target interactions.
Mécanisme D'action
The mechanism of action of 2-Benzyl-5-nonyl-1H-pyrrole is not fully understood, however, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. 2-Benzyl-5-nonyl-1H-pyrrole also has been shown to act as an agonist of certain receptors, such as the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
2-Benzyl-5-nonyl-1H-pyrrole has been studied extensively for its potential use in medicine and biochemistry. 2-Benzyl-5-nonyl-1H-pyrrole has been shown to have a variety of biochemical and physiological effects, such as the inhibition of certain enzymes, the activation of certain receptors, and the induction of apoptosis. 2-Benzyl-5-nonyl-1H-pyrrole has also been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Benzyl-5-nonyl-1H-pyrrole in laboratory experiments has several advantages, such as its low cost, ease of synthesis, and stability. However, there are also several limitations to its use, such as its limited solubility in aqueous solutions and its potential toxic effects.
Orientations Futures
2-Benzyl-5-nonyl-1H-pyrrole has potential applications in a variety of areas, such as synthetic organic chemistry, scientific research, medicine, and biochemistry. Potential future directions for 2-Benzyl-5-nonyl-1H-pyrrole include the development of new synthetic methods for its synthesis, the development of new applications for its use, and the study of its mechanism of action. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Benzyl-5-nonyl-1H-pyrrole, as well as its potential toxic effects.
Méthodes De Synthèse
The synthesis of 2-Benzyl-5-nonyl-1H-pyrrole is typically achieved by a two-step synthetic process. The first step involves the reaction of hydrazine with a substituted benzaldehyde to form a hydrazone. This reaction is then followed by the condensation of the hydrazone with an alkyl halide to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and is typically conducted at room temperature.
Propriétés
IUPAC Name |
2-benzyl-5-nonyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N/c1-2-3-4-5-6-7-11-14-19-15-16-20(21-19)17-18-12-9-8-10-13-18/h8-10,12-13,15-16,21H,2-7,11,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSXLILDLPWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-nonyl-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


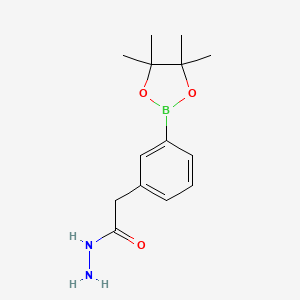

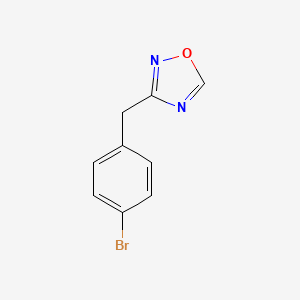


![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)
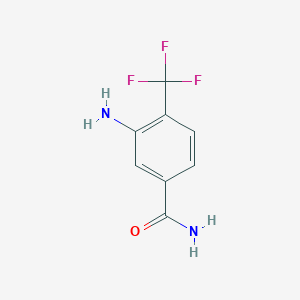
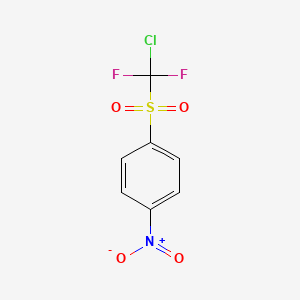


![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)

